N1-(呋喃-2-基甲基)-N2-(2-羟基-2-甲基-4-(甲硫基)丁基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

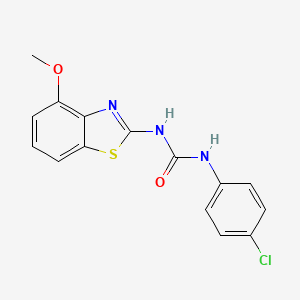

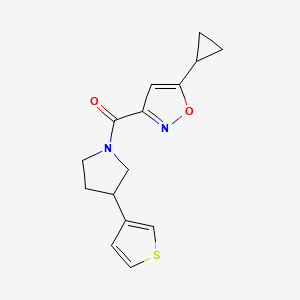

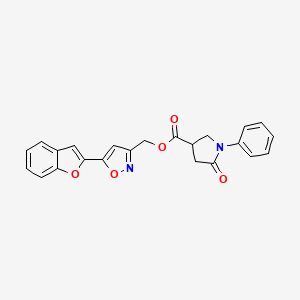

The compound N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their potential use in various chemical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan-containing compounds and their applications, which can provide insights into the possible characteristics and uses of the compound of interest.

Synthesis Analysis

The synthesis of related furan-containing compounds involves several steps, starting from basic furan derivatives. For instance, the synthesis of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) involves the use of furan-2-ylmethyl derivatives as a starting material . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds begins with 2-acetylfuran, which undergoes Claisen Schmidt condensation with various aromatic aldehydes . These methods could potentially be adapted for the synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide by incorporating the appropriate functional groups at the relevant steps.

Molecular Structure Analysis

The molecular structure of furan-containing compounds is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The structure of BFMO, for example, includes two furan rings connected by an oxalamide linker . The molecular structure of the compound of interest would similarly include a furan ring, but with additional substituents that confer unique properties to the molecule. The presence of a methylthio group and a hydroxy-methyl group in the compound suggests potential for interesting electronic and steric effects that could influence its reactivity and interactions.

Chemical Reactions Analysis

Furan-containing compounds are known to participate in various chemical reactions. The paper on BFMO describes its use as a ligand in Cu-catalyzed N-arylation reactions, which suggests that the furan moiety can interact with metal catalysts to facilitate bond formation between aryl bromides and amines . This indicates that N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide could also potentially act as a ligand or reactant in similar catalytic processes, depending on the nature of the other substituents in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds can vary widely depending on their specific substituents. For example, the antidepressant and antianxiety activities of certain furan-containing piperazine derivatives were investigated, indicating that these compounds can interact with biological systems and exhibit pharmacological effects . The thermal stabilities of energetic materials based on furan derivatives were also studied, showing moderate stability and insensitivity to impact and friction . These findings suggest that the physical and chemical properties of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide would need to be investigated to determine its stability, reactivity, and potential applications in various fields.

科学研究应用

催化活性增强

N1-(呋喃-2-基甲基)-N2-(2-羟基-2-甲基-4-(甲硫基)丁基)草酰胺作为一类 N,N'-双草酰胺,已被证明可以增强铜催化的偶联反应中的催化活性。该化合物被认为是一种廉价且易得的双齿配体,对于促进铜催化的苯胺和环状仲胺的 N-芳基化非常有效。该方法允许在相对较低的温度和催化剂负载下,将广泛的(杂)芳基溴化物与各种(杂)芳基胺和环状仲胺偶联。该应用对于开发药学上重要的结构单元至关重要,展示了该化合物在合成有机化学中的重要性 (Bhunia、Kumar 和 Ma,2017)。

杂环化合物的合成

该化合物在杂环化合物的合成中发挥作用,为有机合成和药物化学领域做出贡献。例如,在路易斯酸存在下,2-(三甲基甲硅氧基)呋喃与原羧酸酯、缩醛和酰基醛的反应导致形成 4-取代的 2-丁烯-4-内酯,证明了该化合物在创建结构多样的杂环化合物中的效用 (Asaoka、Sugimura 和 Takei,1979)。

环境化学应用

在环境化学中,N1-(呋喃-2-基甲基)-N2-(2-羟基-2-甲基-4-(甲硫基)丁基)草酰胺的衍生物,如呋喃及其甲基化版本,已对其氧化产物和潜在的环境影响进行了研究。对呋喃化合物(包括 2-甲基呋喃和 3-甲基呋喃)的 OH 引发的光氧化反应的研究,突出了不饱和二羰基产物的形成,这对大气化学和环境污染具有影响 (Alvarez、Borrás、Viidanoja 和 Hjorth,2009)。

材料科学和聚合物化学

该化合物的衍生物也在材料科学中得到探索,特别是在生物基聚酯的合成中。使用南极假丝酵母脂肪酶 B,将 2,5-双(羟甲基)呋喃与各种二酸乙酯酶促聚合,导致新型生物基呋喃聚酯的产生。这些材料对于开发可持续和环保的聚合物具有重要意义,展示了该化合物在聚合物化学中的广泛适用性 (Jiang、Woortman、Alberda van Ekenstein、Petrović 和 Loos,2014)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-13(18,5-7-20-2)9-15-12(17)11(16)14-8-10-4-3-6-19-10/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGKKWFIXJZUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)

![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)